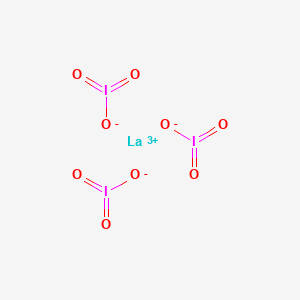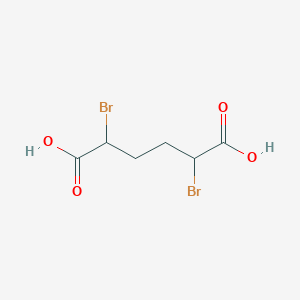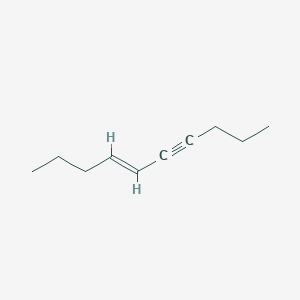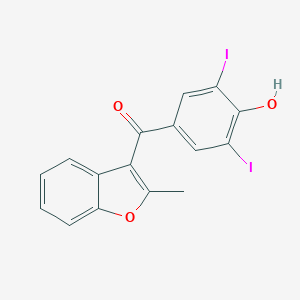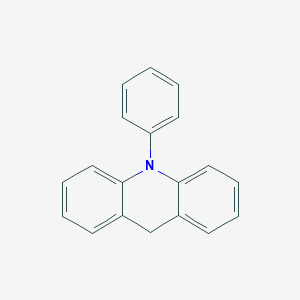
10-Phenyl-9,10-dihydroacridine
Vue d'ensemble
Description
10-Phenyl-9,10-dihydroacridine (PDHA) is a heterocyclic compound that has been the subject of much scientific research due to its potential use in various fields, including medicinal chemistry and materials science. PDHA is a tricyclic molecule that contains a nitrogen atom and a phenyl group.
Mécanisme D'action
The mechanism of action of 10-Phenyl-9,10-dihydroacridine is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 10-Phenyl-9,10-dihydroacridine has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. In Alzheimer's disease, 10-Phenyl-9,10-dihydroacridine has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of the disease.
Biochemical and Physiological Effects:
10-Phenyl-9,10-dihydroacridine has been shown to have various biochemical and physiological effects. In cancer cells, 10-Phenyl-9,10-dihydroacridine has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In Alzheimer's disease, 10-Phenyl-9,10-dihydroacridine has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of the disease. In materials science, 10-Phenyl-9,10-dihydroacridine has been shown to exhibit good thermal and photophysical properties, which make it a potential component of OLEDs.
Avantages Et Limitations Des Expériences En Laboratoire
10-Phenyl-9,10-dihydroacridine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using a variety of methods. Another advantage is that it exhibits good thermal and photophysical properties, which make it a potential component of OLEDs. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent. Another limitation is that it has not yet been tested in clinical trials, which means that its safety and efficacy are not yet fully known.
Orientations Futures
There are several future directions for research on 10-Phenyl-9,10-dihydroacridine. One direction is to further investigate its potential as an anticancer agent, particularly in animal models and clinical trials. Another direction is to further investigate its potential as a treatment for Alzheimer's disease, particularly in animal models and clinical trials. A third direction is to further investigate its potential as a component of OLEDs, particularly in the development of new OLED materials and devices. Finally, a fourth direction is to further investigate its mechanism of action, particularly in relation to its inhibition of enzymes and signaling pathways.
Applications De Recherche Scientifique
10-Phenyl-9,10-dihydroacridine has been the subject of much scientific research due to its potential use in various fields. In medicinal chemistry, 10-Phenyl-9,10-dihydroacridine has been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. 10-Phenyl-9,10-dihydroacridine has also been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of Alzheimer's disease. In materials science, 10-Phenyl-9,10-dihydroacridine has been investigated as a potential component of organic light-emitting diodes (OLEDs), as it has been shown to exhibit good thermal and photophysical properties.
Propriétés
Numéro CAS |
10336-24-0 |
|---|---|
Nom du produit |
10-Phenyl-9,10-dihydroacridine |
Formule moléculaire |
C19H15N |
Poids moléculaire |
257.3 g/mol |
Nom IUPAC |
10-phenyl-9H-acridine |
InChI |
InChI=1S/C19H15N/c1-2-10-17(11-3-1)20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20/h1-13H,14H2 |
Clé InChI |
OJKQAHDVVFZGLX-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4 |
SMILES canonique |
C1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4 |
Synonymes |
9,10-Dihydro-10-phenylacridine |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

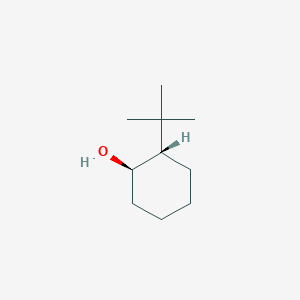
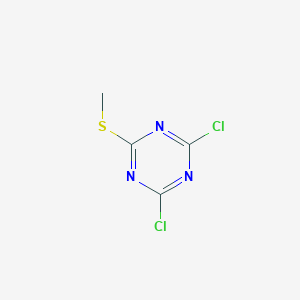
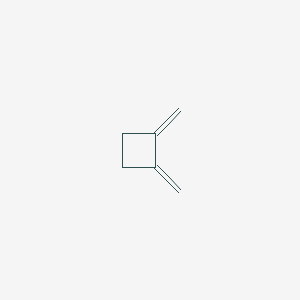
![5-Fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B84565.png)


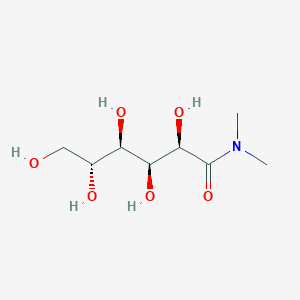
![3-[(Anilinocarbonyl)amino]propanoic acid](/img/structure/B84572.png)
